molecular formula C16H15N3 B11638862 N-(2-ethylphenyl)quinazolin-4-amine

N-(2-ethylphenyl)quinazolin-4-amine

Cat. No.: B11638862
M. Wt: 249.31 g/mol
InChI Key: ITUBKAHXWKGTFT-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)quinazolin-4-amine typically involves the reaction of 2-aminobenzamide with 2-ethylphenyl isocyanate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale reactions using automated reactors. The process includes the preparation of intermediates, followed by cyclization and purification steps. The use of microwave-assisted synthesis and metal-catalyzed reactions can enhance the efficiency and yield of the production .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and substituted quinazolines, each with distinct biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)quinazolin-4-amine
  • N-aryl-2-trifluoromethyl-quinazoline-4-amine
  • 2,4,6-trisubstituted quinazoline derivatives

Uniqueness

N-(2-ethylphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ethyl group at the 2-position enhances its lipophilicity and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

N-(2-ethylphenyl)quinazolin-4-amine

InChI

InChI=1S/C16H15N3/c1-2-12-7-3-5-9-14(12)19-16-13-8-4-6-10-15(13)17-11-18-16/h3-11H,2H2,1H3,(H,17,18,19)

InChI Key

ITUBKAHXWKGTFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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